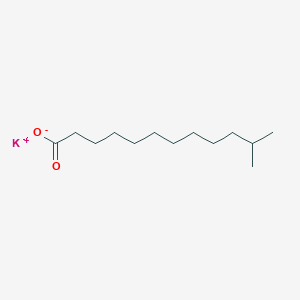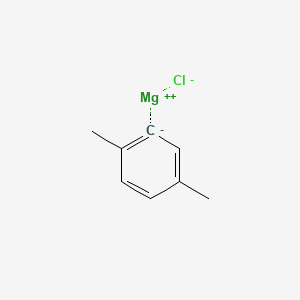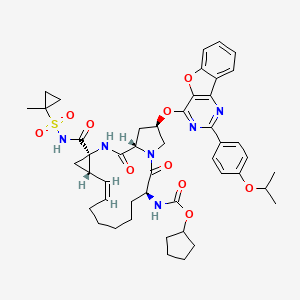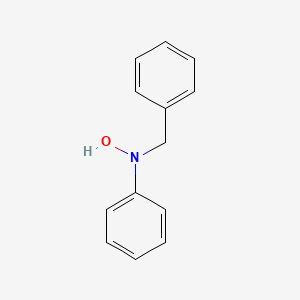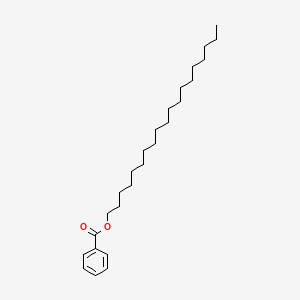
Nonadecane benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonadecane benzoate is an ester compound formed from nonadecane and benzoic acid. It is a long-chain alkane ester, which is often used in various industrial applications due to its unique chemical properties. This compound is known for its stability and hydrophobic nature, making it useful in a variety of fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nonadecane benzoate can be synthesized through the esterification reaction between nonadecane and benzoic acid. The reaction typically involves heating nonadecane with benzoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, which drives the equilibrium towards the formation of the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors where nonadecane and benzoic acid are continuously fed into the reactor along with the catalyst. The reaction mixture is then heated to the desired temperature, and the ester product is continuously removed from the reactor to maximize yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Nonadecane benzoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into nonadecane and benzoic acid.
Oxidation: this compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert this compound into alcohols and other reduced forms.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Nonadecane and benzoic acid.
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Wissenschaftliche Forschungsanwendungen
Nonadecane benzoate has several scientific research applications:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential use in biological systems due to its hydrophobic nature.
Medicine: Explored for its potential use in drug delivery systems due to its stability and ability to form hydrophobic interactions.
Industry: Utilized in the production of lubricants, plasticizers, and other industrial products due to its chemical stability and hydrophobic properties.
Wirkmechanismus
The mechanism of action of nonadecane benzoate involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a substrate for esterification and hydrolysis reactions. In biological systems, its hydrophobic nature allows it to interact with lipid membranes and other hydrophobic molecules, potentially affecting membrane fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
Nonadecane benzoate can be compared with other long-chain alkane esters such as:
- Octadecane benzoate
- Eicosane benzoate
- Hexadecane benzoate
Uniqueness
This compound is unique due to its specific chain length and the properties imparted by the benzoate group. Its stability and hydrophobic nature make it particularly useful in applications where long-chain esters are required.
Similar Compounds
- Octadecane benzoate : Similar in structure but with a shorter alkane chain.
- Eicosane benzoate : Similar in structure but with a longer alkane chain.
- Hexadecane benzoate : Similar in structure but with a shorter alkane chain.
Eigenschaften
CAS-Nummer |
103048-57-3 |
|---|---|
Molekularformel |
C26H44O2 |
Molekulargewicht |
388.6 g/mol |
IUPAC-Name |
nonadecyl benzoate |
InChI |
InChI=1S/C26H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-24-28-26(27)25-22-19-18-20-23-25/h18-20,22-23H,2-17,21,24H2,1H3 |
InChI-Schlüssel |
UFFZSCVAOGUEKB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




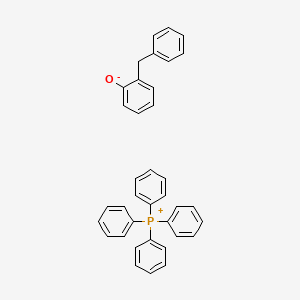
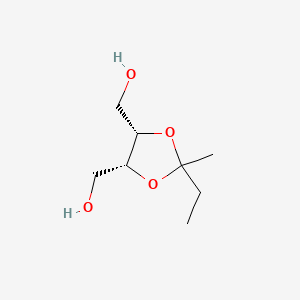
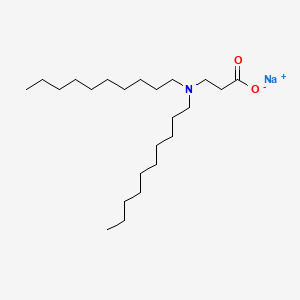
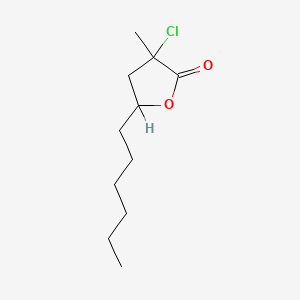


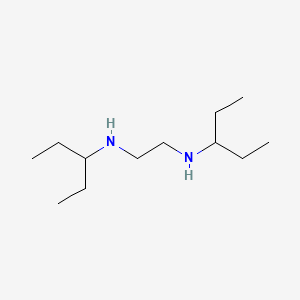
![2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-one](/img/structure/B12668012.png)
